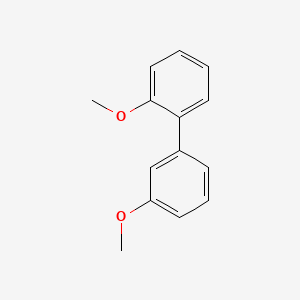
1,1'-Biphenyl, 2,3'-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,3’-dimethoxy- is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with methoxy groups (-OCH3) attached to the 2 and 3 positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 2,3’-dimethoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .
Industrial Production Methods
Industrial production methods for 1,1’-Biphenyl, 2,3’-dimethoxy- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2,3’-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl3) are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,3’-dimethoxy- has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,3’-dimethoxy- involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 3,3’-dimethoxy-: Similar structure but with methoxy groups at the 3 and 3’ positions.
2,2’-Dimethoxybiphenyl: Methoxy groups at the 2 and 2’ positions.
3,3’-Dimethoxy-1,1’-biphenyl: Another isomer with methoxy groups at the 3 and 3’ positions.
Uniqueness
1,1’-Biphenyl, 2,3’-dimethoxy- is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure allows for distinct applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
24423-09-4 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-methoxy-2-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-15-12-7-5-6-11(10-12)13-8-3-4-9-14(13)16-2/h3-10H,1-2H3 |
Clé InChI |
HCQRCCSEMNVABN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


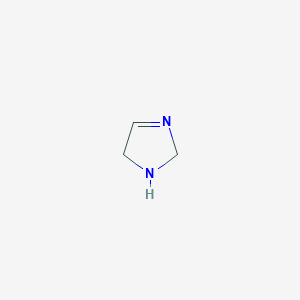

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
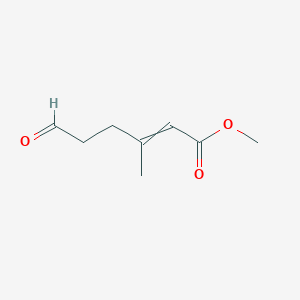
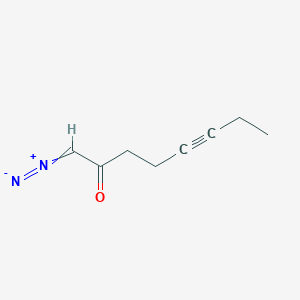
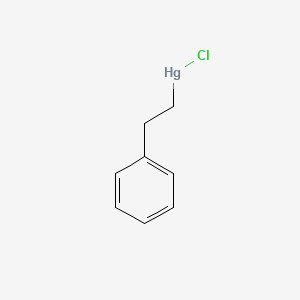
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
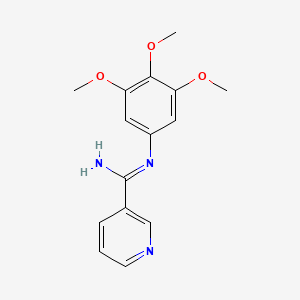


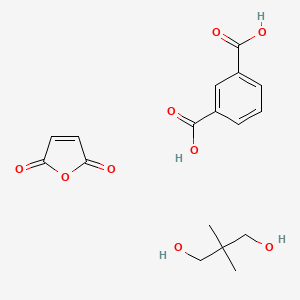

![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
